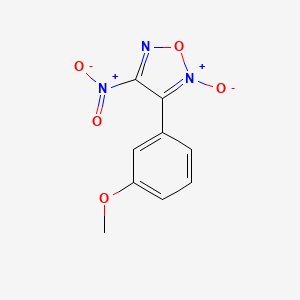
3-(3-methoxyphenyl)-4-nitro-1,2,5-oxadiazole 2-oxide
Vue d'ensemble
Description
3-(3-methoxyphenyl)-4-nitro-1,2,5-oxadiazole 2-oxide, also known as MNP, is a heterocyclic organic compound. It is a nitro-substituted oxadiazole derivative that has been used in scientific research for various applications. MNP has attracted the attention of researchers due to its unique chemical structure and potential biological activities.
Mécanisme D'action
The mechanism of action of 3-(3-methoxyphenyl)-4-nitro-1,2,5-oxadiazole 2-oxide is not fully understood. However, it has been suggested that 3-(3-methoxyphenyl)-4-nitro-1,2,5-oxadiazole 2-oxide may exert its biological activities through the generation of reactive oxygen species (ROS). ROS are highly reactive molecules that can cause oxidative damage to cells. 3-(3-methoxyphenyl)-4-nitro-1,2,5-oxadiazole 2-oxide may induce the production of ROS, leading to oxidative stress and ultimately cell death.
Biochemical and Physiological Effects:
3-(3-methoxyphenyl)-4-nitro-1,2,5-oxadiazole 2-oxide has been shown to have various biochemical and physiological effects. It has been reported to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function. 3-(3-methoxyphenyl)-4-nitro-1,2,5-oxadiazole 2-oxide may also affect the levels of various neurotransmitters in the brain, leading to altered physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
3-(3-methoxyphenyl)-4-nitro-1,2,5-oxadiazole 2-oxide has several advantages for lab experiments. It is relatively easy to synthesize and has shown promising biological activities. 3-(3-methoxyphenyl)-4-nitro-1,2,5-oxadiazole 2-oxide is also stable under various conditions and can be stored for extended periods. However, 3-(3-methoxyphenyl)-4-nitro-1,2,5-oxadiazole 2-oxide has some limitations. It is not very soluble in water, which may limit its use in some experiments. 3-(3-methoxyphenyl)-4-nitro-1,2,5-oxadiazole 2-oxide may also exhibit non-specific effects, which may complicate the interpretation of results.
Orientations Futures
There are several future directions for the study of 3-(3-methoxyphenyl)-4-nitro-1,2,5-oxadiazole 2-oxide. One potential area of research is the development of 3-(3-methoxyphenyl)-4-nitro-1,2,5-oxadiazole 2-oxide-based drugs for the treatment of various diseases. 3-(3-methoxyphenyl)-4-nitro-1,2,5-oxadiazole 2-oxide may also be used as a tool for the study of oxidative stress and its role in disease. Further studies are needed to elucidate the mechanism of action of 3-(3-methoxyphenyl)-4-nitro-1,2,5-oxadiazole 2-oxide and its potential for therapeutic use.
Conclusion:
In conclusion, 3-(3-methoxyphenyl)-4-nitro-1,2,5-oxadiazole 2-oxide is a heterocyclic organic compound that has been extensively studied for its potential biological activities. It has shown promising results in inhibiting the growth of microorganisms and cancer cells. 3-(3-methoxyphenyl)-4-nitro-1,2,5-oxadiazole 2-oxide may exert its biological activities through the generation of ROS, leading to oxidative stress and ultimately cell death. 3-(3-methoxyphenyl)-4-nitro-1,2,5-oxadiazole 2-oxide has several advantages for lab experiments, but also has some limitations. Future research may focus on the development of 3-(3-methoxyphenyl)-4-nitro-1,2,5-oxadiazole 2-oxide-based drugs and the study of oxidative stress.
Applications De Recherche Scientifique
3-(3-methoxyphenyl)-4-nitro-1,2,5-oxadiazole 2-oxide has been extensively studied for its potential biological activities. It has been shown to possess antimicrobial, antifungal, and anticancer properties. 3-(3-methoxyphenyl)-4-nitro-1,2,5-oxadiazole 2-oxide has been tested against various microorganisms and has shown promising results in inhibiting their growth. It has also been tested against cancer cell lines and has shown cytotoxic effects. 3-(3-methoxyphenyl)-4-nitro-1,2,5-oxadiazole 2-oxide has also been studied for its antioxidant properties and has shown to scavenge free radicals.
Propriétés
IUPAC Name |
3-(3-methoxyphenyl)-4-nitro-2-oxido-1,2,5-oxadiazol-2-ium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O5/c1-16-7-4-2-3-6(5-7)8-9(11(13)14)10-17-12(8)15/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGHYLBNUYCHBOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=[N+](ON=C2[N+](=O)[O-])[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methoxyphenyl)-4-nitro-1,2,5-oxadiazole 2-oxide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![9-[(4-chlorobenzyl)amino]-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride](/img/structure/B3825133.png)

![N~2~-(tert-butyl)-N~1~-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)glycinamide diethanedioate](/img/structure/B3825149.png)
![N-(2-ethyl-3-methyl-4-quinolinyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide oxalate](/img/structure/B3825154.png)
![N-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)-2-(4-methyl-1-piperazinyl)acetamide diethanedioate](/img/structure/B3825156.png)

![6-oxo-6H-benzo[c]chromene-10-carboxylic acid](/img/structure/B3825168.png)
![N-(1,3-dimethyl-1H-1,2,4-triazol-5-yl)-5-[1-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyrrolidinyl]-2-thiophenecarboxamide](/img/structure/B3825181.png)
![[2-ethoxy-5-({3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenyl]methanol](/img/structure/B3825182.png)
